molecular formula C36H26 B14271060 9,9'-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene CAS No. 137620-37-2

9,9'-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene

Cat. No.: B14271060
CAS No.: 137620-37-2
M. Wt: 458.6 g/mol
InChI Key: DKWBUGSDFWUVEW-UHFFFAOYSA-N
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Description

9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene is a complex organic compound characterized by its unique structure, which includes two anthracene units connected by an octatetraene linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene typically involves the coupling of anthracene derivatives with octatetraene precursors. One common method is the Hofmann elimination sequence, which is used to prepare octatetraene intermediates . Another approach involves the dehydrobromination of bromonona-triene derivatives using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired octatetraene .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene units.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced forms of the original compound.

Mechanism of Action

The mechanism by which 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene exerts its effects is primarily related to its conjugated system. The extended π-conjugation allows for efficient electron delocalization, which is crucial for its photophysical and electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and can participate in electron transfer processes .

Comparison with Similar Compounds

Uniqueness: 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene is unique due to its combination of anthracene units and an octatetraene linker, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photodynamic therapy.

Properties

CAS No.

137620-37-2

Molecular Formula

C36H26

Molecular Weight

458.6 g/mol

IUPAC Name

9-(8-anthracen-9-ylocta-1,3,5,7-tetraenyl)anthracene

InChI

InChI=1S/C36H26/c1(3-5-23-35-31-19-11-7-15-27(31)25-28-16-8-12-20-32(28)35)2-4-6-24-36-33-21-13-9-17-29(33)26-30-18-10-14-22-34(30)36/h1-26H

InChI Key

DKWBUGSDFWUVEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=CC=CC=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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